5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a biphenyl group, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-biphenylyl amine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrrole ring.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyrrole rings.
Scientific Research Applications
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can enhance binding affinity to certain targets, while the pyrrole ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Biphenylyl)-2H-pyrrole: Similar structure but lacks the dihydro component.
5-(2-Biphenylyl)-1H-pyrrole: Another structural isomer with different electronic properties.
2-Biphenylyl isocyanate: Contains the biphenyl group but with an isocyanate functional group.
Uniqueness
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, which combine the properties of both the biphenyl and pyrrole rings
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-(2-phenylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C16H15N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10H,6,11-12H2 |
InChI Key |
OVDTWBALNFJCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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